molecular formula C28H20O4 B14809757 1,2-Bis(benzyloxy)anthraquinone

1,2-Bis(benzyloxy)anthraquinone

Cat. No.: B14809757
M. Wt: 420.5 g/mol
InChI Key: OHVGJUARQUYMQX-UHFFFAOYSA-N
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Description

Historical Context and Significance of the Anthraquinone (B42736) Scaffold in Chemical Research

The anthraquinone scaffold, a tricyclic aromatic structure with the chemical formula C₁₄H₈O₂, has long been a cornerstone of chemical research and industry. nih.govnih.gov Historically, anthraquinones were recognized for their prevalence in nature, being found in various plants, fungi, and lichens, where they contribute to vibrant natural pigments. nih.govnih.gov This led to their early and widespread use as dyes for textiles. mdpi.com

Beyond their role as colorants, the scientific community's interest in anthraquinones deepened due to their diverse biological activities. nih.gov These compounds and their derivatives have been explored for a wide range of therapeutic properties, including laxative, anti-inflammatory, anti-arthritic, antifungal, antibacterial, and antitumor effects. nih.govmdpi.comnih.gov The anthracyclines, a class of anthraquinone-based natural products, are notable for their application as potent antitumor antibiotics in chemotherapy. nih.gov The rigid, planar geometry of the anthraquinone core allows it to serve as a privileged scaffold in medicinal chemistry, meaning its structure is frequently found in compounds targeting various biological receptors and enzymes. nih.govcolab.ws This has made it a foundational template for the design and synthesis of new therapeutic agents. nih.govresearchgate.net

Overview of General Derivatization Strategies for Anthraquinone Core Structures

The versatility of the anthraquinone scaffold is largely due to the numerous ways its core structure can be chemically modified or "derivatized." These modifications are crucial for tuning the compound's physical, chemical, and biological properties. Researchers employ several key strategies to functionalize the anthraquinone nucleus:

Electrophilic and Nucleophilic Substitution: Like other aromatic systems, the anthraquinone core can undergo substitution reactions. Nitration and sulfonation are common electrophilic substitution methods, though the position of the new substituent is influenced by the existing carbonyl groups. colab.ws Nucleophilic substitution is also a key strategy for introducing a variety of functional groups.

Cross-Coupling Reactions: Modern synthetic chemistry frequently utilizes transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds. This allows for the attachment of various alkyl or aryl groups to the anthraquinone skeleton. colab.ws

Cycloaddition Reactions: Methods like the Diels-Alder reaction are powerful tools for constructing the anthraquinone ring system itself from simpler precursors. nih.gov This approach allows for the introduction of substituents at an early stage of the synthesis. The Hauser annulation is another key cycloaddition strategy used for installing the anthraquinone moiety. nih.gov

Radical Processes: Radical reactions provide another avenue for modification. For instance, diazonium salts of anthraquinones can be used to introduce carbon-containing groups into the aromatic rings. colab.ws

Modification of Existing Substituents: Functional groups already present on the anthraquinone core can be transformed to create new derivatives. A common example is the Marschalk reaction, which involves the alkylation of hydroxyanthraquinones. colab.ws

These derivatization techniques enable the systematic development of anthraquinone analogs with tailored properties for applications ranging from materials science to drug discovery. colab.wsmdpi.com

Specific Focus on Benzyloxy-Substituted Anthraquinones within Contemporary Chemical Research

In recent chemical research, the introduction of benzyloxy groups onto the anthraquinone scaffold has emerged as a strategy of significant interest. A benzyloxy group consists of a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH₂ group) linked through an oxygen atom. This particular substituent can influence a molecule's properties, such as its ability to interact with biological targets. nih.gov

Recent studies have focused on designing and synthesizing anthraquinone derivatives that incorporate benzyloxy moieties to explore their potential in medicinal chemistry. Specifically, research has been conducted on anthraquinone derivatives containing substituted bisbenzyloxy groups—meaning two benzyloxy groups are attached to the core structure. researchgate.netnih.gov

The primary driver for the investigative focus on 1,2-Bis(benzyloxy)anthraquinone and its analogs is their potential as novel anticancer agents. A recent study detailed the design and synthesis of a series of anthraquinone derivatives with substituted bisbenzyloxy groups, which were investigated for their antitumor activity. nih.gov The findings from this research revealed that these compounds could induce a specific form of programmed cell death, distinct from apoptosis, in hepatocellular carcinoma cells. researchgate.net

The study posited that the bisbenzyloxy structure may be a critical "pharmacophore"—the part of a molecule responsible for its biological activity—for inducing this unique cell death mechanism. researchgate.net This suggests that the 1,2-bis(benzyloxy) substitution pattern on the anthraquinone scaffold is a key structural feature for achieving this desired anticancer effect. Consequently, this compound and its related analogs have become focal points for further investigation, with the goal of developing new and more effective candidate drugs for cancer therapy. nih.gov

Compound Data

Below is a table summarizing the key chemical properties of the parent compound, Anthraquinone.

PropertyValue
IUPAC Name anthracene-9,10-dione
Molecular Formula C₁₄H₈O₂
Molecular Weight 208.21 g/mol
CAS Number 84-65-1
Appearance Light yellow crystalline solid

Data sourced from PubChem CID 6780. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H20O4

Molecular Weight

420.5 g/mol

IUPAC Name

1,2-bis(phenylmethoxy)anthracene-9,10-dione

InChI

InChI=1S/C28H20O4/c29-26-21-13-7-8-14-22(21)27(30)25-23(26)15-16-24(31-17-19-9-3-1-4-10-19)28(25)32-18-20-11-5-2-6-12-20/h1-16H,17-18H2

InChI Key

OHVGJUARQUYMQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)OCC5=CC=CC=C5

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 1,2 Bis Benzyloxy Anthraquinone Analogues

Redox Properties and Their Influence on Chemical Processes

The redox behavior of anthraquinone (B42736) derivatives is a critical aspect influencing their chemical reactivity. The introduction of various functional groups can significantly alter the electrochemical properties of the anthraquinone core. jcesr.org Computational studies have been employed to predict the electrochemical windows of approximately 50 different anthraquinone derivatives. jcesr.org These simulations have revealed that the strategic placement of electron-donating or electron-withdrawing groups can fine-tune the redox potential. jcesr.org

For instance, the complete methylation of anthraquinone can enhance its reduction window by about 0.4 V. jcesr.orgacs.org This is because electron-donating groups increase the electron density of the quinone system, making it easier to reduce. acs.org Conversely, electron-withdrawing groups would be expected to have the opposite effect. A relationship has been established that connects the computed Lowest Unoccupied Molecular Orbital (LUMO) energy and the reduction potential, which can serve as a descriptor for screening a vast number of anthraquinone derivatives. jcesr.orgacs.org

The redox potential of anthraquinone derivatives can also be influenced by interactions with ions in solution. For example, computations suggest that lithium ions can increase the reduction potential of anthraquinone by approximately 0.4 V due to the formation of a Lewis base-Lewis acid complex. acs.org The changes in the molecular structure of these derivatives, brought about by different substituent groups, directly affect their redox potentials, which in turn influences electron transfer processes. frontiersin.org A fundamental understanding of how incorporating diverse functionalities into the anthraquinone structure affects its redox properties is crucial for designing new materials with specific electrochemical characteristics. acs.org

Studies on anthraquinone-2-sulfonate (AQS) and its derivatives have shown that modifying the molecular structure can manipulate the redox potential. frontiersin.orgnih.gov This manipulation can be a strategy to reduce energy losses and increase the efficiency of electron-product conversion in certain applications. nih.gov For example, introducing -OH or -NH2 groups at the 1-position of AQS has been shown to lower the redox potential, which can be beneficial for minimizing energy losses in microbial electrosynthesis. nih.gov

The following table summarizes the effect of different substituents on the redox potential of anthraquinone derivatives based on computational studies:

Substituent TypeEffect on Reduction PotentialMechanism
Electron-Donating Groups (e.g., Methyl)IncreaseIncreases electron density, facilitating reduction. jcesr.orgacs.org
Electron-Withdrawing Groups (e.g., Cl)DecreaseDecreases electron density, making reduction more difficult. jcesr.org
Carbonyl FunctionalitiesVaries with tail (-F, -Cl > -H > -OH)Alters the local electronic environment of the redox-active core. acs.org
Lithium IonsIncreaseForms a Lewis base-Lewis acid complex. acs.org

Reaction Mechanisms in Functionalization and Derivatization

The functionalization of the anthraquinone core is often challenging due to the deactivating effect of the two carbonyl groups, which makes electrophilic substitution difficult. liberty.edu Despite this, methods for introducing new functional groups are of significant interest for tailoring the properties of these compounds. colab.ws

Bromination Reactivity of Anthraquinone Derivatives and Associated Challenges

Bromination is a common method for introducing a reactive handle onto the anthraquinone skeleton, which can then be used for further modifications through coupling reactions. liberty.edu However, the bromination of anthraquinones and their hydroxy-substituted derivatives is notoriously difficult due to the strong deactivating nature of the carbonyl groups. liberty.edu While methods for brominating the parent anthraquinone are established, the halogenation of more complex, pre-substituted anthraquinone derivatives presents significant challenges, and there is limited literature on the mechanisms involved. liberty.edu

The reactivity of brominating agents like N-bromosuccinimide (NBS) can be enhanced through the use of catalytic additives. nsf.gov For example, lactic acid derivatives have been shown to act as halogen bond acceptors, increasing the electrophilic character of the bromine atom in NBS and promoting aromatic bromination. nsf.gov This approach allows for regioselective bromination under milder conditions. nsf.gov The choice of brominating agent is also critical, with options ranging from molecular bromine (Br2), which is highly reactive, to various N-bromoamides and other sources of electrophilic or radical bromine. acsgcipr.org The reaction conditions, including the presence or absence of radical initiators like light, can dictate whether the reaction proceeds via an electrophilic or radical pathway. acsgcipr.org For instance, photochemical bromination of certain anthracenone (B14071504) derivatives can lead to benzylic substitution. rsc.org

Influence of Substituent Position on Reaction Pathways and Product Formation

The position of existing substituents on the anthraquinone ring plays a crucial role in directing further functionalization and determining the resulting product distribution. liberty.edu For electrophilic substitution reactions like bromination, the position of an initial functional group dictates the most kinetically favorable location for the incoming group. liberty.edu For a monosubstituted anthraquinone, having the substituent at the 1-position is generally more favorable for further substitution than at the 2-position due to steric considerations. liberty.edu

The electronic nature of the substituent also has a profound impact. Electron-donating groups can activate the ring towards electrophilic attack and influence the regioselectivity of the reaction. nih.gov In the context of photochemical reactions, the position and nature of substituents can influence the efficiency of processes like intersystem crossing and the generation of reactive species. nih.gov Studies have shown that electron-donating substituents at positions 1, 2, and 5 of the anthraquinone core can reduce the energy gap between the excited singlet and triplet states, thereby facilitating intersystem crossing and the production of singlet oxygen. nih.gov The color and fastening properties of anthraquinone dyes are also dependent on the type and position of hydrophobic groups attached to the phenoxy ring of the anthraquinone moiety. nih.gov

Mechanistic Insights from In Vitro Cellular Interactions (Non-Clinical)

Information on the in vitro cellular interactions specifically for 1,2-bis(benzyloxy)anthraquinone was not available in the search results. The following provides a general overview for anthraquinone derivatives.

The biological activity of anthraquinone derivatives is often linked to their ability to undergo redox cycling and generate reactive oxygen species (ROS). nih.gov Studies on various anthraquinone derivatives have shown a correlation between their redox properties and their cytotoxicity. nih.gov Cyclic voltammetry has been used to investigate the redox behavior of these compounds, and the results have been correlated with their effects on cell lines. nih.gov

It has been suggested that the cytotoxicity of some anthraquinone derivatives is mediated through the production of hydrogen peroxide (H2O2). nih.gov The generation of an oxidized radical form of the anthraquinone derivative appears to be influential in their cytotoxic effects. nih.gov The interaction of anthraquinone derivatives with biological macromolecules like DNA has also been investigated. nih.gov These interactions, which can involve electron transfer reactions, are thought to be responsible for the medicinal properties of some of these compounds. nih.gov Voltammetric and absorption studies have been used to examine the interactions of anthraquinone derivatives with calf thymus DNA (ct-DNA) and surfactants like cetyltrimethylammonium bromide (CTAB). nih.gov These studies have revealed that hydrophobic interactions and electron transfer can lead to the binding of these derivatives to micelles. nih.gov

Cellular Pathway Modulation Studies (e.g., Induction of Apoptosis via Caspase Activation in Cell Lines)

Research into anthraquinone derivatives has consistently highlighted their ability to induce apoptosis, a form of programmed cell death, in various cancer cell lines. This process is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program.

One study focused on a series of anthraquinone derivatives containing substituted bisbenzyloxy groups. A lead compound from this series, KA-MO-g, was shown to induce apoptosis in Huh7 liver cancer cells by activating Caspase-3. nih.gov The activation of this executioner caspase is a critical step in the apoptotic cascade, leading to the cleavage of key cellular substrates and the eventual dismantling of the cell. nih.gov

Other anthraquinone derivatives, such as aclarubicin (B47562), mitoxantrone (B413), and doxorubicin (B1662922), also trigger apoptosis mediated by caspase-3 activation. nih.gov While all three drugs can induce both apoptosis and necrosis, aclarubicin predominantly leads to apoptosis. nih.gov The timing and extent of apoptosis are highly dependent on the specific drug, its concentration, and the cell line being studied. nih.gov For instance, in B14 cells, these drugs cause a significant increase in caspase-3 activity, leading to classic apoptotic features like chromatin condensation and the formation of apoptotic bodies. nih.gov

Further research on an anthraquinone derivative designated as C2 demonstrated that it enhances oxaliplatin-induced cell death in resistant colorectal cancer cells (HCT116/L-OHP). nih.govmdpi.com This enhancement is associated with a steady rise in the levels of cleaved caspase-3, indicating the activation of the apoptotic pathway. nih.govmdpi.com Similarly, other novel anthraquinone compounds have been shown to induce apoptosis through the activation of caspase-9 and caspase-3, as well as the up-regulation of cleaved Poly (ADP-ribose) polymerase (PARP). researchgate.net

The induction of apoptosis by certain anthraquinone derivatives is also linked to the generation of reactive oxygen species (ROS). One compound, 1-nitro-2-acyl anthraquinone-leucine (designated 8a), was found to initiate apoptosis through a ROS-JNK signaling pathway, which in turn leads to the cleavage and activation of caspase-9 and caspase-3. mdpi.com This demonstrates a clear link between oxidative stress and the activation of the intrinsic apoptotic pathway.

Table 1: Effect of Anthraquinone Analogues on Apoptosis and Caspase Activation

Compound/Analogue Cell Line(s) Key Findings Reference(s)
KA-MO-g Huh7 Activated Caspase-3, inducing apoptosis. nih.gov
Aclarubicin B14, NIH 3T3 Induced apoptosis mediated by caspase-3 activation; apoptosis was the prevalent form of cell death. nih.gov
Mitoxantrone B14, NIH 3T3 Induced apoptosis mediated by caspase-3 activation, though necrosis was more prevalent. nih.gov
Doxorubicin B14, NIH 3T3 Induced apoptosis mediated by caspase-3 activation, though necrosis was more prevalent. nih.gov
Compound C2 HCT116/L-OHP Increased levels of cleaved caspase-3, re-sensitizing resistant cells to oxaliplatin. nih.govmdpi.com

| Compound 8a | HCT116 | Induced apoptosis via ROS/JNK pathway, leading to caspase-9 and -3 cleavage. | mdpi.com |

Modulation of Intracellular Reactive Oxygen/Nitrogen Species (ROS/RNS) Equilibrium

Anthraquinone derivatives are known to significantly influence the delicate balance of reactive oxygen species (ROS) and reactive nitrogen species (RNS) within cells. nih.govnih.gov An imbalance in this equilibrium, often leading to oxidative stress, is a key mechanism through which these compounds exert their biological effects. nih.gov

Studies have shown that certain anthraquinone derivatives are potent inducers of ROS production. nih.gov For example, a study involving thirteen different anthraquinone derivatives found that compounds 9, 13, and 17 significantly increased ROS generation in NTUB1 human bladder carcinoma cells after 24 hours of exposure. nih.gov This increase in ROS was associated with subsequent cell death. nih.gov Similarly, the bisbenzyloxy anthraquinone analogue KA-MO-g was found to increase mitochondrial ROS in Huh7 cells, which contributed to mitochondrial damage and apoptosis. nih.gov

The relationship between anthraquinone structure and ROS generation can be complex. Some derivatives, at low concentrations, can trigger a mild and transient increase in ROS. This can, in turn, activate pro-survival signaling pathways in a process known as hormesis. An anthraquinone derivative known as BME, for instance, showed this effect in PC12 cells, where low-dose-induced ROS activated the Nrf2/HO-1 pathway, protecting cells from oxygen-glucose deprivation. nih.gov However, at high concentrations, the same compound caused massive ROS production and toxicity. nih.gov

The generation of ROS by anthraquinones can be a critical initiating event for other cellular processes. In the case of the derivative 1-nitro-2-acyl anthraquinone-leucine (8a), the compound induces ROS generation, which then activates the JNK signaling pathway, ultimately leading to apoptosis. mdpi.com This highlights how the modulation of ROS/RNS equilibrium by these compounds can serve as an upstream trigger for major cellular events like programmed cell death. researchgate.netfrontiersin.org

Table 2: Impact of Anthraquinone Analogues on ROS/RNS Equilibrium

Compound/Analogue Cell Line(s) Effect on ROS/RNS Consequence Reference(s)
Compound 9, 13, 17 NTUB1 Significantly increased ROS production. Associated with G2/M arrest and apoptosis. nih.gov
KA-MO-g Huh7 Increased mitochondrial ROS. Contributed to mitochondrial damage and apoptosis. nih.gov
BME PC12 Low concentrations induced moderate ROS; high concentrations induced massive ROS. Moderate ROS activated protective pathways; massive ROS caused toxicity. nih.gov

| Compound 8a | HCT116 | Induced ROS generation. | Activated the JNK signaling pathway, leading to apoptosis. | mdpi.com |

Impact on Cell Cycle Progression (e.g., G2/M Phase Arrest)

A significant mechanism of action for many anthraquinone analogues is the disruption of the normal cell cycle, often leading to arrest at specific checkpoints. The G2/M phase, which is the transition from the Gap 2 phase into mitosis, is a common target for these compounds.

Flow cytometric analysis of NTUB1 bladder cancer cells exposed to a specific anthraquinone derivative, compound 9, revealed a significant arrest of cells in the G2/M phase. nih.gov This cell cycle block was observed after 24 hours of incubation and was accompanied by an increase in apoptotic cell death. nih.gov The induction of G2/M arrest by this compound was associated with the upregulation of cyclin B1 and p21 expression. nih.gov

This ability to halt cell cycle progression is not unique to a single derivative but appears to be a broader characteristic of this class of compounds and other structurally different molecules. For example, the chalcone (B49325) derivative 1C was also found to induce a significant G2/M arrest in both sensitive and resistant ovarian cancer cell lines. mdpi.com This arrest is often a cellular response to DNA damage, providing the cell with time to perform repairs before entering mitosis. If the damage is too severe, the sustained arrest can trigger apoptosis. mdpi.comoncotarget.com

The mechanism often involves the modulation of key cell cycle regulatory proteins. For instance, the sesquiterpene lactone Janerin, which also induces G2/M arrest, does so by decreasing the expression of the CDK1/Cyclin-B complex, a critical driver of entry into mitosis. mdpi.com This suggests that anthraquinone analogues may similarly act by targeting the core machinery that governs the G2/M transition.

Table 3: Effect of Anthraquinone Analogues on Cell Cycle Progression

Compound/Analogue Cell Line(s) Effect on Cell Cycle Associated Molecular Changes Reference(s)
Compound 9 NTUB1 G2/M phase arrest. Upregulation of cyclin B1 and p21. nih.gov
Chalcone derivative 1C A2780, A2780cis G2/M phase arrest. Associated with ROS generation and DNA damage. mdpi.com
Curcumin HEp-2 G2/M phase arrest. Activation of ATM/Chk2/p53 pathway. oncotarget.com

| Janerin | THP-1 | G2/M phase arrest. | Decreased expression of CDK1/Cyclin-B complex. | mdpi.com |

Involvement in Autophagy Pathways

Autophagy is a cellular self-degradation process that removes unnecessary or dysfunctional components. Anthraquinone derivatives have been shown to modulate this pathway, which can have complex, context-dependent outcomes, sometimes promoting cell survival and other times contributing to cell death. researchgate.net

An anthraquinone derivative known as C2 was found to trigger a protective autophagic pathway in oxaliplatin-resistant colorectal cancer cells (HCT116/L-OHP). nih.govmdpi.com While the compound re-sensitized the cells to apoptosis, it simultaneously induced autophagy, as indicated by a steady rise in the expression of Beclin 1. nih.gov The mechanism was linked to the inhibition of the PI3K/AKT/mTOR signaling pathway, a central regulator of autophagy. nih.govmdpi.com Specifically, C2 treatment led to decreased expression of PI3K, phosphorylated AKT, and phosphorylated mTOR. nih.gov

This finding is consistent with other research on anthraquinone derivatives like Nigrosporin B, which also induces protective autophagy in cervical cancer cells by inhibiting the phosphorylation of PI3K, AKT, and mTOR. nih.gov The modulation of autophagy by these compounds is often pleiotropic; for example, derivatives like emodin (B1671224) and rhein (B1680588) target autophagy through various upstream pathways, including the AKT/mTOR axis. researchgate.net The ultimate role of autophagy—whether it is pro-survival or pro-death—depends on the specific derivative and the cellular context. researchgate.net

Table 4: Modulation of Autophagy by Anthraquinone Analogues

Compound/Analogue Cell Line(s) Effect on Autophagy Mechanistic Pathway Reference(s)
Compound C2 HCT116/L-OHP Induced protective autophagy. Inhibition of PI3K/AKT/mTOR pathway; increased Beclin 1. nih.govmdpi.com
Nigrosporin B Cervical Cancer Cells Induced protective autophagy. Inhibition of PI3K, AKT, and mTOR phosphorylation. nih.gov

| Emodin, Rhein, etc. | Various Cancer Cells | Modulated autophagy. | Targeted upstream pathways including the AKT/mTOR axis. | researchgate.net |

Activation of Endoplasmic Reticulum Stress (ERS) Pathways

The endoplasmic reticulum (ER) is crucial for protein folding and calcium homeostasis. The accumulation of misfolded proteins in the ER triggers a state known as ER stress, activating the unfolded protein response (UPR). Certain bisbenzyloxy anthraquinone analogues have been specifically designed to induce ER stress as a therapeutic strategy.

A recently synthesized analogue, KA-MO-g, was shown to be a potent activator of ER stress in Huh7 liver cancer cells. nih.gov Mechanistic studies revealed that this compound simultaneously activated all three primary pathways of the UPR. nih.gov This intense activation led to the impairment of key ER functions, such as glycoprotein (B1211001) synthesis and the formation of disulfide bonds. nih.gov The sustained ER stress ultimately contributed to the induction of apoptosis in these cells. nih.gov

Other novel anthraquinone compounds have also been found to induce cell death through ER stress. researchgate.net This process can involve the degradation of pro-caspase-12 and the activation of GRP78 and CHOP, key protein markers of the UPR. researchgate.net The induction of ER stress by these compounds appears to be a critical event that can link to other cell death pathways, including mitochondrial apoptosis. nih.govresearchgate.net

Table 5: Induction of Endoplasmic Reticulum Stress by Anthraquinone Analogues

Compound/Analogue Cell Line(s) Effect on ER Stress Key Molecular Events Reference(s)
KA-MO-g Huh7 Activated all three pathways of the UPR. Impaired glycoprotein synthesis and disulfide bond formation. nih.gov

| Novel Anthraquinones | Glioma Cells | Induced ER stress-mediated apoptosis. | Activation of GRP78 and CHOP; degradation of pro-caspase-7 and pro-caspase-12. | researchgate.net |

Induction of Mitochondrial Impairment and Intracellular Calcium Overload

Mitochondria and the endoplasmic reticulum are intricately linked, particularly in the regulation of intracellular calcium (Ca2+) signaling. Disruption of this communication is another key mechanism for anthraquinone analogues.

The bisbenzyloxy anthraquinone derivative KA-MO-g was found to cause a significant overload of intracellular calcium in Huh7 cells. nih.gov This Ca2+ dysregulation, originating from the stressed ER, leads to the accumulation of calcium ions within the mitochondria. researchgate.net Such mitochondrial Ca2+ overload is a major stressor that can trigger mitochondrial dysfunction, including increased production of ROS and damage to the mitochondrial membrane. nih.govresearchgate.net For instance, one anthraquinone-based benzenesulfonamide (B165840) derivative, compound 5c, was shown to reduce the mitochondrial membrane potential in several cancer cell lines, indicating mitochondrial damage and leading to apoptosis. nih.gov

The effect of anthraquinones on calcium channels has been studied for decades. Drugs like doxorubicin are potent stimulators of Ca2+ release from the sarcoplasmic reticulum (the muscle cell equivalent of the ER) by directly interacting with the ryanodine (B192298) receptor complex, which is a major Ca2+ release channel. nih.gov This interaction sensitizes the channel to activation by Ca2+, leading to a massive release of stored calcium. nih.gov This abnormal calcium handling can lead to a state of calcium overload, which is highly detrimental to the cell. nih.govmdpi.commdpi.com

The interplay is often cyclical: ER stress leads to Ca2+ release, which overloads mitochondria, causing mitochondrial ROS production. This, in turn, can exacerbate both mitochondrial damage and ER stress, creating a lethal feedback loop that pushes the cell towards apoptosis. researchgate.net

Table 6: Effects of Anthraquinone Analogues on Mitochondria and Calcium Homeostasis

Compound/Analogue Cell Line(s) Effect Mechanism Reference(s)
KA-MO-g Huh7 Caused intracellular calcium overload and mitochondrial damage. ER stress-induced Ca2+ release led to mitochondrial Ca2+ accumulation and ROS production. nih.gov
Compound 5c MDA-MB-231, MCF-7, HepG2 Reduced mitochondrial membrane potential. Induced JC-1 monomer accumulation, indicating mitochondrial damage. nih.gov
Doxorubicin Sarcoplasmic Reticulum Vesicles Stimulated potent Ca2+ release. Directly interacted with and activated the ryanodine receptor Ca2+ release channel. nih.gov

| Mitoxantrone | Sarcoplasmic Reticulum Vesicles | Stimulated Ca2+ release. | Directly interacted with the ryanodine receptor Ca2+ release channel. | nih.govnih.gov |

Modulation of Protein Levels (e.g., PARP, Caspase-3, p70 S6 Kinase Phosphorylation)

The cellular pathways activated by this compound analogues culminate in the modulation of specific protein levels and post-translational modifications, which serve as markers and effectors of the induced cellular state.

A hallmark of apoptosis induced by these compounds is the cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1). nih.gov PARP-1 is a nuclear enzyme involved in DNA repair. During apoptosis, it is cleaved by executioner caspases, primarily caspase-3 and caspase-7. nih.govnih.gov This cleavage, which produces a characteristic 89-kDa fragment, inactivates PARP-1's repair functions and is considered a definitive marker of caspase-dependent apoptosis. nih.gov Studies on various anthraquinone derivatives, including novel compounds that induce ER stress, consistently show an up-regulation of cleaved PARP expression, confirming the execution of apoptosis. researchgate.net

The level of active Caspase-3 itself is a key modulated protein. The bisbenzyloxy anthraquinone analogue KA-MO-g was shown to increase levels of activated Caspase-3 in Huh7 cells. nih.gov Similarly, the derivative C2, when used with oxaliplatin, caused a steady increase in cleaved caspase-3. nih.gov Aclarubicin, doxorubicin, and mitoxantrone all mediate apoptosis through the activation of caspase-3. nih.gov The increase in the active, cleaved form of this enzyme is a direct measure of the activation of the final execution phase of apoptosis.

While direct evidence linking this compound analogues to the phosphorylation of p70 S6 kinase is not prominent in the reviewed literature, the extensive involvement of these compounds in the PI3K/AKT/mTOR pathway strongly suggests a potential impact. The mTOR protein is a direct upstream regulator of p70 S6 kinase. As several anthraquinone derivatives are known to inhibit mTOR, it is mechanistically plausible that they would also lead to a decrease in the phosphorylation of p70 S6 kinase, thereby inhibiting protein synthesis and cell growth. nih.govresearchgate.net

Table 7: Modulation of Key Protein Levels by Anthraquinone Analogues

Protein Modulation Inducing Compound(s) Functional Consequence Reference(s)
PARP-1 Cleavage (to 89-kDa fragment) Various novel anthraquinones Hallmark of caspase-dependent apoptosis; inactivation of DNA repair. researchgate.netnih.gov
Caspase-3 Cleavage and Activation KA-MO-g, Compound C2, Aclarubicin Execution of apoptosis through cleavage of cellular substrates. nih.govnih.govnih.gov

| p70 S6 Kinase | Phosphorylation (Inferred) | Compounds inhibiting mTOR (e.g., C2) | Inhibition of protein synthesis and cell growth (downstream of mTOR). | nih.govresearchgate.net |

Interactions with Nucleic Acids (e.g., DNA Intercalation and Topoisomerase II Inhibition by Anthraquinone Scaffolds)

The planar aromatic structure of the anthraquinone core is a key determinant of its ability to interact with nucleic acids, a fundamental aspect of the biological activity of many of its derivatives. These interactions primarily occur through two main mechanisms: intercalation into the DNA double helix and the inhibition of essential nuclear enzymes like topoisomerase II. While specific experimental data on this compound is limited in publicly available literature, the extensive research on analogous compounds provides a strong framework for understanding its potential behavior.

The primary mode of interaction for many planar, polycyclic aromatic molecules with DNA is intercalation. mdpi.com This process involves the insertion of the flat anthraquinone ring system between the base pairs of the DNA double helix. This insertion leads to a distortion of the DNA structure, causing it to unwind and lengthen, which can interfere with critical cellular processes such as DNA replication and transcription. oncohemakey.com The stability of the intercalated complex is influenced by various non-covalent interactions, including van der Waals forces, hydrophobic interactions, and in some cases, hydrogen bonding between the substituents on the anthraquinone ring and the DNA bases or backbone. nih.gov

The nature and position of substituents on the anthraquinone scaffold play a crucial role in modulating the DNA binding affinity and the specific mode of interaction. For instance, studies on hydroxyanthraquinones have demonstrated that the position of the hydroxyl groups significantly affects their DNA binding properties. nih.gov Similarly, the introduction of charged side chains, such as aminoalkylamino groups, can enhance DNA binding through electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA. nih.gov In the case of this compound, the bulky, non-polar benzyloxy groups at the C1 and C2 positions would sterically and electronically influence its intercalative ability. While these bulky groups might hinder deep intercalation, they could favor groove binding or a partial intercalation mode.

DNA Intercalation Parameters of Representative Anthraquinone Analogues

CompoundDNA Binding Constant (K) (M⁻¹)MethodReference
Doxorubicin3.0 x 10⁶Spectrophotometry acs.org
Quinizarin (1,4-dihydroxyanthraquinone)1.2 x 10⁵Spectrophotometry nih.gov
Danthron (1,8-dihydroxyanthraquinone)5.8 x 10⁴Spectrophotometry nih.gov

This table presents data for well-studied anthraquinone derivatives to illustrate the range of DNA binding affinities. Data for this compound is not currently available in the cited literature.

A critical consequence of DNA intercalation by anthraquinone derivatives is the inhibition of topoisomerase II enzymes. mdpi.com These enzymes are vital for managing DNA topology during replication, transcription, and chromosome segregation by creating transient double-strand breaks, allowing another DNA segment to pass through, and then resealing the break. oncohemakey.com Anthraquinone-based compounds can act as topoisomerase II "poisons" by stabilizing the transient "cleavable complex," which consists of the enzyme covalently bound to the cleaved DNA. mdpi.com This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of permanent double-strand breaks, which can trigger programmed cell death (apoptosis).

The inhibitory potency of anthraquinone analogues against topoisomerase II is also highly dependent on their substitution pattern. The planar ring system is necessary to intercalate into the DNA, which is often a prerequisite for stabilizing the cleavable complex. The substituents can then interact with the enzyme itself, further stabilizing the ternary drug-DNA-enzyme complex. For this compound, the large benzyloxy groups could potentially interact with hydrophobic pockets within the topoisomerase II enzyme near the DNA binding site, influencing its inhibitory activity. While direct experimental evidence is lacking, the structural features suggest a potential for topoisomerase II inhibition.

Topoisomerase II Inhibitory Activity of Selected Anthraquinone Analogues

CompoundIC₅₀ (µM)Assay TypeTargetReference
Doxorubicin< 1DNA RelaxationHuman Topoisomerase IIα mdpi.com
Mitoxantrone~ 0.5DNA DecatenationHuman Topoisomerase II nih.gov
Amsacrine1 - 5DNA CleavageHuman Topoisomerase II nih.gov

This table provides IC₅₀ values for well-known topoisomerase II inhibitors with an anthraquinone or related scaffold to provide context for inhibitory potencies. Specific data for this compound is not available in the cited literature.

Structure Activity Relationship Sar Studies in Anthraquinone Derivatives Chemical and Mechanistic Focus

Impact of Substituent Polarity on Chemical Reactivity and Biological Mechanism

The polarity of substituents attached to the anthraquinone (B42736) core plays a pivotal role in determining the molecule's chemical reactivity and its mechanism of biological action. The distribution of electron density across the aromatic system, which is directly influenced by the electronegativity and inductive/resonant effects of the substituents, can significantly alter the molecule's electrochemical properties and its interactions with biological targets.

Strongly polar substituents can enhance the antibacterial effects of anthraquinone derivatives. nih.gov The introduction of polar groups can influence the molecule's solubility and its ability to traverse biological membranes, which are crucial factors for its bioavailability and efficacy. Moreover, the polarity of the surrounding medium, in conjunction with the inherent polarity of the substituted anthraquinone, can affect electrochemical parameters and electron transfer reactions, which are often central to their medicinal behavior. nih.gov Studies on various anthraquinone derivatives have demonstrated that the effects of substituents on reduction potentials are interpreted based on factors like polarity, charge, and hydrogen bonding capabilities of both the solute and the solvent. electrochemsci.org

Influence of Specific Functional Groups (e.g., Di-isopentenyl Groups) on Chemical Behavior

The introduction of specific functional groups, such as di-isopentenyl groups, has been shown to significantly modulate the chemical behavior and biological activity of anthraquinone derivatives. For instance, the substitution of di-isopentenyl groups can enhance the antibacterial activity of these compounds. nih.gov Mangostin, a natural product containing two di-isopentenyl scaffolds on a xanthone (B1684191) core, which shares structural similarities with anthraquinones, exhibits excellent antibacterial activity. nih.gov This suggests that the lipophilic nature and steric bulk of the isopentenyl groups may facilitate interaction with and disruption of bacterial cell membranes.

Steric and Electronic Effects of Benzyloxy Substituents on the Anthraquinone Core and Its Reactivity Profile

The electronic nature of substituents has a clear impact on the photodynamic activity of anthraquinones. Electron-donating groups, such as the alkoxy group in a benzyloxy substituent, particularly at the 1, 2, and 5 positions, can decrease the energy gap between the singlet and triplet excited states (S1-T1). nih.gov This facilitates intersystem crossing and enhances the production of singlet oxygen, a key reactive oxygen species in photodynamic therapy. nih.gov

The specific placement of substituents on the anthraquinone ring, known as positional isomerism, has a dramatic effect on the chemical transformations and mechanisms of these compounds. The reactivity and properties of an anthraquinone derivative can vary significantly depending on whether a substituent is located at an alpha (e.g., 1, 4, 5, 8) or beta (e.g., 2, 3, 6, 7) position.

For example, the position of a hydrophobic group connected to the phenoxy ring of an anthraquinone moiety influences its color strength and fastening properties. nih.gov In the context of biological activity, the location of substituents dictates the molecule's interaction with specific enzyme binding sites. A study on NTPDase inhibitors found that 1-amino-2-sulfo-4-(2-naphthylamino)anthraquinone was a potent inhibitor of NTPDase1 and NTPDase3, while its isomer, 1-amino-2-sulfo-4-(1-naphthylamino)anthraquinone, was a selective inhibitor of NTPDase3. nih.gov This highlights the critical role of substituent positioning in determining biological specificity. Furthermore, research on benzoic acid derivatives has shown that the antibacterial activity is significantly influenced by the type of substituent, their number, and their position on the benzoic ring. nih.gov These principles of positional isomerism are directly applicable to the anthraquinone system, where the arrangement of benzyloxy groups in 1,2-Bis(benzyloxy)anthraquinone will define its unique chemical and electronic landscape compared to other positional isomers.

Computational and Modeling Approaches for SAR Elucidation

In recent years, computational and modeling techniques have become indispensable tools for elucidating the complex structure-activity relationships of anthraquinone derivatives. These in silico methods provide valuable insights into the molecular properties and interactions that govern their biological and chemical behavior, thereby guiding the rational design of new compounds with enhanced activities.

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational method used to correlate the structural or physicochemical properties of a series of compounds with their biological activities. tandfonline.comacs.org By developing mathematical models, QSAR can predict the activity of new, untested compounds. tandfonline.com

Several 3D-QSAR studies on anthraquinone derivatives have been conducted using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govfrontiersin.org These studies have successfully generated models with high predictive abilities, which are then used to guide the design of novel inhibitors for specific biological targets, such as phosphoglycerate mutase 1 (PGAM1), an enzyme overexpressed in many cancers. nih.govfrontiersin.org The contour maps generated from these models provide a visual representation of how steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields influence activity, offering a theoretical basis for structural modifications. nih.govfrontiersin.org

Table 1: Key Parameters in QSAR Models for Anthraquinone Derivatives

ParameterDescriptionSignificance in SAR
CoMFA/CoMSIA Fields Steric, electrostatic, hydrophobic, H-bond donor/acceptor fieldsIndicate favorable and unfavorable regions for substituent placement to enhance activity. nih.govfrontiersin.org
q² (Cross-validated r²) A measure of the predictive ability of the QSAR model.High q² values (e.g., > 0.5) suggest a robust and predictive model. nih.gov
r² (Non-cross-validated r²) A measure of the correlation between predicted and observed activities.High r² values indicate a good fit of the model to the training data. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to understand the interactions between a ligand, such as an anthraquinone derivative, and its biological target, typically a protein or nucleic acid. acs.orgnih.gov

Docking studies have been instrumental in elucidating the binding modes of anthraquinone derivatives with various receptors. tandfonline.comacs.org For instance, simulations have shown that hydrogen bonding, hydrophobic interactions, and π-π stacking are the dominant forces in the binding of anthraquinones to the estrogen receptor α. acs.org By identifying the key amino acid residues involved in these interactions, researchers can rationally design modifications to the anthraquinone scaffold to improve binding affinity and selectivity. nih.govfrontiersin.org Molecular dynamics (MD) simulations are often used in conjunction with docking to assess the stability of the ligand-receptor complex over time. nih.govfrontiersin.orgmdpi.com

Table 2: Findings from Molecular Docking of Anthraquinone Derivatives

Target ProteinKey Interacting ResiduesTypes of InteractionsReference
PGAM1 F22, R90, K100, V112, W115, R116Hydrogen bonds, Van der Waals interactions nih.govfrontiersin.org
Estrogen Receptor α Not specifiedHydrogen bonding, hydrophobic, π-π interactions acs.org
Glycogen synthase kinase 3 beta Not specifiedBinding energies in the range of -8.0 to -8.8 kcal/mol tandfonline.com

Molecular Dynamics (MD) Simulations for Conformational and Binding Studies

In the context of this compound, MD simulations would be an invaluable technique to elucidate its structural flexibility and potential binding interactions, which are key determinants of its biological activity. Although specific data is not available, the principles of how such a study would be conducted can be outlined based on established methodologies for similar compounds.

Conformational Analysis:

The conformational flexibility of this compound is largely dictated by the two bulky benzyloxy groups attached to the anthraquinone core. The rotational freedom around the ether linkages allows the molecule to adopt a wide range of conformations. An MD simulation would be initiated by placing a single molecule of this compound in a solvent box, typically water, to mimic physiological conditions. The simulation would then track the atomic motions of the molecule over a period of nanoseconds to microseconds.

Binding Studies:

To investigate the binding of this compound to a specific biological target, such as a protein or a nucleic acid, an MD simulation would be set up with the ligand placed in the binding site of the receptor. The simulation would then monitor the stability of the complex, the specific interactions that hold the ligand in place, and the energetic contributions of these interactions.

Key parameters that would be analyzed from a binding simulation include:

Root Mean Square Deviation (RMSD): To assess the stability of the ligand-receptor complex over time.

Hydrogen Bond Analysis: To identify and quantify the hydrogen bonds formed between the ligand and the receptor.

Van der Waals and Electrostatic Interactions: To calculate the non-covalent interaction energies that contribute to binding affinity.

Binding Free Energy Calculations: Using methods like MM/PBSA or MM/GBSA to estimate the free energy of binding, which can be correlated with experimental binding affinities.

While no specific data exists for this compound, the following table illustrates the type of data that would be generated from an MD simulation study of its interaction with a hypothetical protein target.

Simulation ParameterHypothetical Value/ObservationSignificance
Ligand RMSD 1.5 ± 0.3 ÅIndicates stable binding of the ligand within the active site.
Protein RMSD 2.1 ± 0.4 ÅShows that the overall protein structure remains stable upon ligand binding.
Key Interacting Residues Tyr88, Phe102, Arg124Highlights the specific amino acids involved in binding.
Dominant Interaction Type Pi-pi stacking, hydrophobic interactionsSuggests the nature of the forces driving the binding event.
Calculated Binding Free Energy -45.2 ± 5.7 kcal/molProvides a quantitative estimate of the binding affinity.

This table is for illustrative purposes only and does not represent actual experimental data.

Future Research Directions and Unresolved Questions

Exploration of Novel and Efficient Synthetic Pathways for Complex Benzyloxyanthraquinone Architectures

The synthesis of precisely substituted anthraquinones, particularly those with bulky and complex functionalities like the benzyloxy groups in 1,2-Bis(benzyloxy)anthraquinone, remains a significant challenge. Traditional methods like Friedel-Crafts acylation and Diels-Alder reactions often yield mixtures of isomers and may not be suitable for creating such specific substitution patterns. sci-hub.senih.govnih.govroyalsocietypublishing.org

A key unresolved question is the scalability of these novel synthetic routes. While laboratory-scale syntheses might be achievable, developing processes that are viable for larger-scale production of complex benzyloxyanthraquinones remains a significant hurdle. mdpi.com

Advanced Spectroscopic and Structural Characterization Techniques for Elucidating Fine Chemical Features

The definitive structural elucidation of complex molecules like this compound requires a suite of advanced analytical techniques. While standard one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy can provide initial insights, more sophisticated two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would be essential to unambiguously assign all proton and carbon signals, especially in the densely substituted aromatic regions. researchgate.netmdpi.com

High-resolution mass spectrometry (HRMS) is another critical tool for confirming the molecular formula and fragmentation patterns, which can provide further structural clues. researchgate.netresearchgate.net In cases where single crystals can be grown, X-ray crystallography would offer the ultimate proof of the three-dimensional structure, revealing bond lengths, bond angles, and the conformation of the benzyloxy groups relative to the planar anthraquinone (B42736) core.

An unresolved question is how the bulky benzyloxy groups influence the planarity of the anthraquinone system and what impact this has on its electronic properties. Advanced spectroscopic techniques, coupled with computational modeling, will be instrumental in answering this question.

Deeper Elucidation of Chemical Reactivity and Transformation Mechanisms Under Diverse Conditions

The chemical reactivity of this compound is largely unexplored. The presence of the electron-donating benzyloxy groups is expected to significantly influence the reactivity of the anthraquinone core, making it more susceptible to oxidation and potentially altering its behavior in reduction reactions compared to the unsubstituted parent compound. acs.orgnih.gov

Future research should investigate the reactivity of the benzyloxy groups themselves, such as their cleavage under various conditions, which could open up pathways to new functionalized derivatives. The photochemical reactivity of this compound is also an area ripe for exploration, as anthraquinones are known to be photoactive.

A major unresolved question is the mechanism of potential transformation reactions. Detailed kinetic and mechanistic studies, likely employing techniques such as in-situ spectroscopy and computational modeling, will be necessary to understand the pathways of reactions like oxidation, reduction, and photochemical transformations.

Development of Predictive Models for Chemical Properties and Mechanistic Outcomes

The synthesis and characterization of every possible anthraquinone derivative is an impossible task. Therefore, the development of robust predictive models is crucial for efficiently screening and identifying compounds with desired properties. Quantitative Structure-Property Relationship (QSPR) models, which correlate structural features with chemical properties, have been successfully applied to simpler anthraquinone derivatives and could be extended to more complex systems like this compound. rsc.orgrsc.orgresearchgate.net

Future research in this area will likely focus on the use of machine learning and artificial intelligence to develop more accurate and sophisticated predictive models. These models could predict a range of properties, from spectroscopic data and redox potentials to reactivity and potential applications in materials science. researchgate.net

A key challenge and unresolved question is the availability of high-quality experimental data for training and validating these models. The lack of data for complex and understudied molecules like this compound hinders the development of accurate predictive tools.

Expansion into New Frontiers of Non-Biological Material Science and Technology

While many anthraquinone derivatives have been studied for their biological activity, the potential of compounds like this compound in non-biological material science is a vast and largely untapped area. The electron-accepting nature of the anthraquinone core, combined with the potential for tuning its electronic properties through substitution, makes these compounds promising candidates for applications in organic electronics. rsc.orgrsc.orgaip.orgdtu.dkrsc.org

Future research could explore the use of this compound and similar complex derivatives as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. youtube.com The bulky benzyloxy groups could influence the solid-state packing of the molecules, which is a critical factor for charge transport in organic electronic devices. acs.org The synthesis of polymers incorporating the this compound unit could also lead to new materials with interesting electronic and optical properties. dtu.dk

A significant unresolved question is how the specific substitution pattern and the nature of the benzyloxy groups in this compound will translate into tangible material properties. Extensive experimental work, guided by computational predictions, will be necessary to explore and realize the full potential of this and related compounds in advanced materials.

Q & A

Q. What are the standard synthetic routes for 1,2-Bis(benzyloxy)anthraquinone, and how can reaction conditions be optimized?

A common method involves nucleophilic substitution using benzyl halides and hydroxylated anthraquinone precursors. For example, tosyloxy groups at the 1,2-positions (as in 1,8-Bis(tosyloxy)-9,10-anthraquinone) can act as leaving groups, enabling benzyloxy substitution under basic conditions (e.g., K₂CO₃) in aprotic solvents like dichloromethane . Optimization includes controlling stoichiometry (1:2 molar ratio of anthraquinone to benzyl halide), temperature (40–60°C), and reaction time (12–24 hours). Purity is enhanced via recrystallization from ethyl acetate/hexane mixtures .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Assigns benzyloxy proton signals (δ 4.8–5.2 ppm for –OCH₂–) and aromatic protons.
  • FT-IR : Confirms ether linkages (C–O–C stretch at ~1250 cm⁻¹) and quinone carbonyls (C=O stretch at ~1670 cm⁻¹).
  • X-ray crystallography : Resolves molecular geometry, including dihedral angles between benzyloxy substituents and the anthraquinone core, critical for understanding π-π stacking interactions .

Q. How do benzyloxy groups influence solubility compared to hydroxyl or amino substituents?

Benzyloxy groups enhance solubility in organic solvents (e.g., dichloromethane, ethyl acetate) due to their hydrophobic nature, whereas hydroxyl or amino derivatives exhibit higher polarity and solubility in polar aprotic solvents (e.g., DMSO). Crystallinity is reduced in benzyloxy derivatives due to steric hindrance, as observed in X-ray studies .

Advanced Research Questions

Q. How do substituent modifications at the 1,2-positions affect electrochemical performance in energy storage systems?

Substituents like benzyloxy groups alter redox potentials and solubility. For instance, phosphonate-functionalized anthraquinones (e.g., 2,6-DPPEAQ) exhibit near-neutral pH stability (pH 9–12) in aqueous redox flow batteries, with capacity retention rates <0.014% per day. Benzyloxy groups may reduce solubility in aqueous media but improve stability in organic electrolytes. Cyclic voltammetry (CV) and chronoamperometry are key for evaluating electron transfer kinetics .

Q. What strategies mitigate oxidative degradation of this compound derivatives in electrochemical cells?

  • pH control : Maintain near-neutral pH (9–12) to prevent quinone hydrolysis.
  • Oxygen exclusion : Use inert atmospheres (N₂/Ar) to avoid side reactions with O₂.
  • Membrane selection : Non-fluorinated permselective membranes (e.g., cellulose-based) reduce crossover and degradation .

Q. Can this compound derivatives inhibit biofilm formation in pathogenic fungi?

Anthraquinones with bulky substituents (e.g., benzyloxy) disrupt biofilm maturation by interfering with hyphal transition in Candida spp. without affecting planktonic growth. Assays like crystal violet staining and XTT reduction quantify biofilm inhibition. Optimal activity occurs at 10–50 µM concentrations, validated via confocal microscopy .

Q. How do intermolecular interactions (e.g., C–H···O bonds) influence crystallographic packing and reactivity?

X-ray studies reveal C–H···O hydrogen bonds and C–O···π interactions stabilize crystal lattices. For example, dihedral angles between benzyloxy groups and the anthraquinone core (49.6–76.8°) dictate packing efficiency. These interactions also modulate charge transport in solid-state applications .

Methodological Considerations

  • Contradiction Analysis : Conflicting solubility data (e.g., aqueous vs. organic media) may arise from substituent electronic effects. Verify via Hansen solubility parameters.
  • Data Validation : Cross-reference electrochemical stability (CV) with spectroscopic degradation studies (HPLC-MS) to resolve discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.